Cas no 20925-62-6 (3-Amino-1H-indazole-5-carbonitrile)

3-Amino-1H-indazole-5-carbonitrile is a heterocyclic organic compound featuring an indazole core substituted with an amino group at the 3-position and a cyano group at the 5-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. Its reactive amino and cyano functionalities allow for further derivatization, enabling the construction of diverse heterocyclic frameworks. The compound is characterized by its high purity and stability, ensuring consistent performance in synthetic applications. Its utility in medicinal chemistry is underscored by its role as a building block for kinase inhibitors and other therapeutic agents.
3-Amino-1H-indazole-5-carbonitrile structure
20925-62-6 structure
Product Name:3-Amino-1H-indazole-5-carbonitrile
CAS No:20925-62-6
MF:C8H6N4
MW:158.160040378571
MDL:MFCD11846330
CID:1026887
Update Time:2025-10-28

3-Amino-1H-indazole-5-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-1H-indazole-5-carbonitrile
    • 3-Amino-5-cyanoindazole
    • TRA0008667
    • SB11366
    • FCH1136292
    • 1H-Indazole-5-carbonitrile, 3-amino-
    • SY027488
    • AX8211934
    • AB0023347
    • W4382
    • ST24022646
    • MDL: MFCD11846330
    • Inchi: 1S/C8H6N4/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,(H3,10,11,12)
    • InChI Key: CYYYIVVNEIXBKM-UHFFFAOYSA-N
    • SMILES: N1C2C=CC(C#N)=CC=2C(N)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 218
  • Topological Polar Surface Area: 78.5

Experimental Properties

  • Density: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 226 °C (decomposition)
  • Solubility: Very slightly soluble (0.57 g/l) (25 º C),

3-Amino-1H-indazole-5-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A845916-250mg
3-Amino-1H-indazole-5-carbonitrile
20925-62-6 95%
250mg
¥536.40 2022-09-29
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A40000-250mg
3-Amino-1H-indazole-5-carbonitrile
20925-62-6 95%
250mg
¥799.0 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A40000-1g
3-Amino-1H-indazole-5-carbonitrile
20925-62-6 95%
1g
¥1729.0 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A40000-5g
3-Amino-1H-indazole-5-carbonitrile
20925-62-6 95%
5g
¥5269.0 2023-09-09
Alichem
A269001392-1g
3-Amino-1H-indazole-5-carbonitrile
20925-62-6 95%
1g
$263.78 2023-09-02
Alichem
A269001392-5g
3-Amino-1H-indazole-5-carbonitrile
20925-62-6 95%
5g
$712.46 2023-09-02
Alichem
A269001392-10g
3-Amino-1H-indazole-5-carbonitrile
20925-62-6 95%
10g
$848.00 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A192007-50mg
3-Amino-1H-indazole-5-carbonitrile
20925-62-6 95%
50mg
¥169.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A192007-250mg
3-Amino-1H-indazole-5-carbonitrile
20925-62-6 95%
250mg
¥514.90 2023-09-04
Chemenu
CM119053-1g
3-Amino-1H-indazole-5-carbonitrile
20925-62-6 95%
1g
$153 2021-08-06

3-Amino-1H-indazole-5-carbonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:20925-62-6)3-Amino-1H-indazole-5-carbonitrile
Order Number:A23422
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):437.0
Email:sales@amadischem.com

Additional information on 3-Amino-1H-indazole-5-carbonitrile

3-Amino-1H-indazole-5-carbonitrile (CAS No: 20925-62-6)

3-Amino-1H-indazole-5-carbonitrile, also known by its CAS registry number 20925-62-6, is a heterocyclic organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of indazoles, which are bicyclic aromatic systems consisting of a benzene ring fused to an imidazole ring. The presence of the amino group (-NH₂) at the 3-position and the cyano group (-CN) at the 5-position imparts unique chemical properties, making it a valuable molecule in drug discovery, material science, and synthetic chemistry.

The synthesis of 3-Amino-1H-indazole-5-carbonitrile typically involves multi-step reactions, often utilizing intermediates such as indazoles or their derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate coupling reactions that lead to the formation of this compound. These methods not only improve yield but also reduce the environmental footprint associated with traditional synthetic pathways.

In terms of applications, 3-Amino-1H-indazole-5-carbonitrile has garnered attention in the pharmaceutical industry due to its potential as a building block for bioactive compounds. Its structure allows for various functionalization strategies, enabling the creation of molecules with diverse biological activities. For example, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer properties. Recent research has focused on optimizing its pharmacokinetic profiles to enhance bioavailability and reduce toxicity, making it a candidate for preclinical trials.

Beyond pharmacology, 3-Amino-1H-indazole-5-carbonitrile has also found applications in material science. Its ability to form coordination complexes with metal ions makes it a potential candidate for designing novel materials with magnetic or electronic properties. For instance, researchers have investigated its use in creating metal-organic frameworks (MOFs) that exhibit high surface area and porosity, suitable for gas storage and catalysis.

The chemical stability and reactivity of 3-Amino-1H-indazole-5-carbonitrile are influenced by its functional groups. The amino group acts as a nucleophile, enabling it to participate in substitution and addition reactions. Meanwhile, the cyano group contributes to the molecule's electron-withdrawing nature, enhancing its electrophilic character in certain contexts. These properties make it versatile in organic synthesis, where it can serve as both an electrophilic acceptor and a nucleophilic donor depending on reaction conditions.

In recent years, computational chemistry has played a pivotal role in understanding the electronic structure and reactivity of 3-Amino-1H-indazole-5-carbonitrile. Density functional theory (DFT) calculations have provided insights into its molecular orbitals and interaction patterns with other molecules. Such studies are crucial for predicting its behavior in complex chemical environments and designing tailored syntheses for specific applications.

In conclusion, 3-Amino-1H-indazole-5-carbonitrile (CAS No: 20925-62-6) is a multifaceted compound with diverse applications across chemistry and related disciplines. Its unique structure, coupled with advancements in synthetic methods and computational tools, positions it as a valuable asset in both academic research and industrial development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:20925-62-6)3-Amino-1H-indazole-5-carbonitrile
A23422
Purity:99%
Quantity:5g
Price ($):437.0
Email